![molecular formula C10H6FN3O B1449759 8-Fluor-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-on CAS No. 950124-81-9](/img/structure/B1449759.png)
8-Fluor-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-on
Übersicht
Beschreibung
“8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one” is a chemical compound . The molecular formula is C10H6FN3O . It is a specialty product used in proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the mono and dialkylation of pyridazino[4,5-b]indole were achieved with a set of alkylating agents, including amyl bromide, allyl bromide, benzyl bromide and ethyl chloroacetate in the presence of K2CO3/acetone or KOH/DMSO . The hydrazinolysis of mono and di-esters gave the target hydrazides .Molecular Structure Analysis
The molecular structure of similar compounds has been studied both theoretically and experimentally . For example, a compound was crystallized from acetonitrile and the single-crystal X-ray analysis revealed that it exists in a monoclinic P2 1 /n space group, with one molecule in the asymmetric part of the unit cell .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described . The reaction of ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate in ethanol via reflux afforded 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one . The Michael addition of nucleophile to acrylonitrile as the Michael acceptor in ethanol containing Et3N yielded the Michael adduct .Wissenschaftliche Forschungsanwendungen
Hepatitis-B-Virus-Hemmung
Diese Verbindung wurde als neuartiger Inhibitor des Hepatitis-B-Virus (HBV) bewertet. Studien haben gezeigt, dass sie in-vitro-nanomolare Hemmaktivität gegen HBV besitzt, was sie zu einem vielversprechenden Kandidaten für die Behandlung und Vorbeugung von HBV-Infektionen macht .
Antihypertensive Aktivität
Das Pyridazino[4,5-b]indol-Gerüst, zu dem die Verbindung gehört, soll antihypertensive Wirkungen aufweisen. Dies deutet auf mögliche Anwendungen bei der Behandlung von Bluthochdruck und verwandten Herz-Kreislauf-Erkrankungen hin .
Krebstherapie
Forschungen zeigen, dass Derivate von Pyridazino[4,5-b]indol, einschließlich 8-Fluor-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-on, vielversprechende Ergebnisse in der Krebstherapie liefern. Es wurde festgestellt, dass sie verschiedene Krebszelllinien, einschließlich Brustkrebszellen, durch Mechanismen wie die Hemmung von Phosphoinositid-3-Kinase (PI3K)-Signalwegen hemmen .
HIV-1-Reverse-Transkriptase-Hemmung
Das Gerüst der Verbindung wurde als Inhibitor der HIV-1-Reverse-Transkriptase identifiziert. Diese Anwendung ist entscheidend für die Entwicklung von Behandlungen für HIV, mit dem Ziel, die Replikation des Virus im Wirt zu verhindern .
Entzündungshemmende und Antihistaminische Wirkungen
Pyridazino[4,5-b]indol-Derivate wurden mit entzündungshemmenden und antihistaminischen Aktivitäten in Verbindung gebracht. Diese Eigenschaften könnten bei der Entwicklung neuer Medikamente für allergische Reaktionen und entzündliche Erkrankungen genutzt werden .
Thromboxan-A2-Synthetase-Hemmung
Als Thromboxan-A2-Synthetase-Inhibitoren könnten Verbindungen wie this compound zur Entwicklung von Therapien eingesetzt werden, die Erkrankungen im Zusammenhang mit Blutgerinnung und Thrombozytenaggregation behandeln .
Antimikrobielle Aktivität
Indol-Derivate, einschließlich der Klasse der Pyridazino[4,5-b]indole, haben antimikrobielle Aktivitäten gezeigt. Dies eröffnet Möglichkeiten für ihren Einsatz bei der Behandlung bakterieller Infektionen und als Grundlage für die Entwicklung neuer Antibiotika .
Neuroprotektive Anwendungen
Angesichts der Bioaktivität des Pyridazino[4,5-b]indol-Gerüsts in neurologischen Signalwegen besteht das Potenzial für die Entwicklung neuroprotektiver Medikamente. Diese könnten auf neurodegenerative Erkrankungen und Neuroinflammation abzielen und neue Wege für die Behandlung eröffnen .
Wirkmechanismus
The mechanism of action of 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is not yet fully understood. However, it is believed that 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one binds to certain proteins or enzymes in the body and inhibits their activity. It has been suggested that 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one may interact with certain receptors, such as the serotonin receptor, and modulate the activity of these receptors. Additionally, 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has been suggested to interact with certain DNA sequences, which may lead to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one are not yet fully understood. However, it has been suggested that 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one may have anti-cancer, anti-inflammatory, and neuroprotective effects. In addition, 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has been suggested to have an inhibitory effect on certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has several advantages and limitations when used in laboratory experiments. One of the main advantages of 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is that it is a relatively stable compound that is not easily degraded or oxidized. Additionally, 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is soluble in a variety of solvents, which makes it suitable for a variety of laboratory experiments. One of the main limitations of 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is that it is not very soluble in water, which may limit its use in certain experiments. Additionally, 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has limited solubility in organic solvents, which may also limit its use in certain experiments.
Zukünftige Richtungen
The potential applications of 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one are still being explored. Future research should focus on understanding the biochemical and physiological effects of 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one, as well as its mechanism of action. Additionally, research should focus on the development of new synthesis methods for 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one, as well as the optimization of existing methods. Furthermore, research should focus on the development of new applications for 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one, such as the development of new materials and drugs. Finally, research should focus on the development of new analytical methods for the characterization of 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one, such as chromatography and nuclear magnetic resonance spectroscopy.
Eigenschaften
IUPAC Name |
8-fluoro-3,5-dihydropyridazino[4,5-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O/c11-5-1-2-8-6(3-5)7-4-12-14-10(15)9(7)13-8/h1-4,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTBKNHYBROFHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=C(N2)C(=O)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



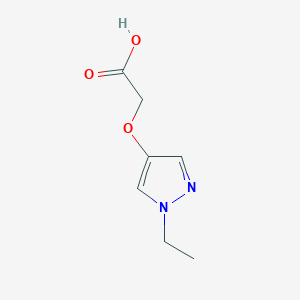
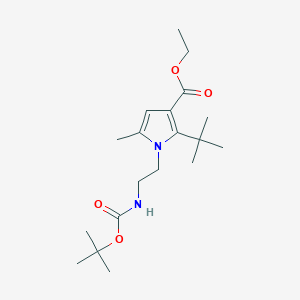

![N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1449681.png)

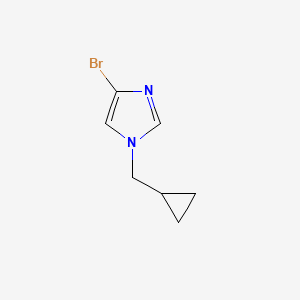
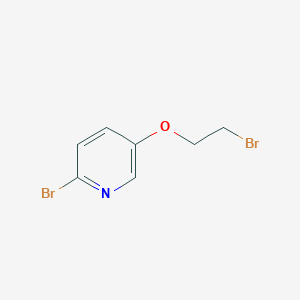

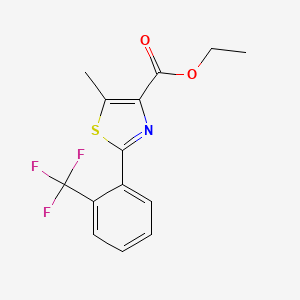
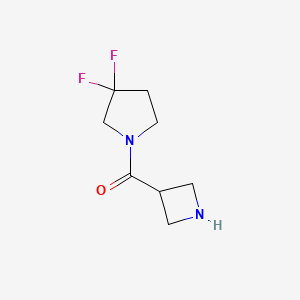
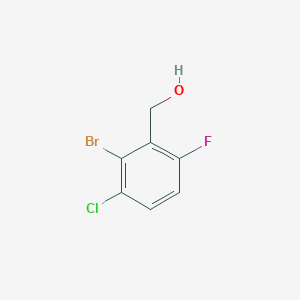
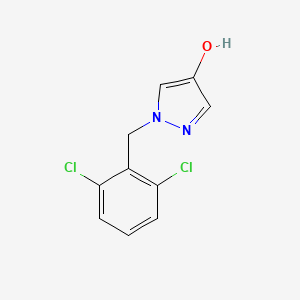
![3-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1449696.png)
